molecular formula C18H20O3 B10844551 5-(Biphenyl-4-yl)-3-methoxypentanoic acid

5-(Biphenyl-4-yl)-3-methoxypentanoic acid

Katalognummer B10844551
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: KYPWLTXIHUQMGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(biphenyl-4-yl)-3-methoxypentanoic acid is an organic compound that features a biphenyl group attached to a methoxypentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(biphenyl-4-yl)-3-methoxypentanoic acid typically involves the coupling of biphenyl derivatives with methoxypentanoic acid precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a biphenyl boronic acid reacts with a halogenated methoxypentanoic acid under basic conditions . The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(biphenyl-4-yl)-3-methoxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-(biphenyl-4-yl)-3-carboxypentanoic acid.

    Reduction: Formation of 5-(cyclohexyl-4-yl)-3-methoxypentanoic acid.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-(biphenyl-4-yl)-3-methoxypentanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(biphenyl-4-yl)-3-methoxypentanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the methoxypentanoic acid chain can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(biphenyl-4-yl)-3-methoxypentanoic acid is unique due to its specific structural features, which combine the biphenyl moiety with a methoxypentanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C18H20O3

Molekulargewicht

284.3 g/mol

IUPAC-Name

3-methoxy-5-(4-phenylphenyl)pentanoic acid

InChI

InChI=1S/C18H20O3/c1-21-17(13-18(19)20)12-9-14-7-10-16(11-8-14)15-5-3-2-4-6-15/h2-8,10-11,17H,9,12-13H2,1H3,(H,19,20)

InChI-Schlüssel

KYPWLTXIHUQMGA-UHFFFAOYSA-N

Kanonische SMILES

COC(CCC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.